4-Oxo-piperidine-3-carboxylic acid
Overview
Description
4-Oxo-piperidine-3-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both a ketone and a carboxylic acid functional group makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-piperidine-3-carboxylic acid typically involves the oxidation of piperidine derivatives. One common method is the oxidation of 4-hydroxy-piperidine-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the cyclization of appropriate precursors followed by oxidation.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines has been reported as an efficient method .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using strong oxidizing agents.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
4-Oxo-piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Oxo-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the uptake of gamma-aminobutyric acid (GABA) by binding to GABA transporters . This interaction affects neurotransmitter levels in the brain, potentially leading to therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Piperidine-3-carboxylic acid: Lacks the ketone group but shares the piperidine ring structure.
4-Hydroxy-piperidine-3-carboxylic acid: Contains a hydroxyl group instead of a ketone.
Isonipecotic acid: Another piperidine derivative with similar structural features.
Uniqueness: 4-Oxo-piperidine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
4-oxopiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-2-7-3-4(5)6(9)10/h4,7H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTNKCOAFNRABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538882 | |
Record name | 4-Oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219324-18-2 | |
Record name | 4-Oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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